BenchChemオンラインストアへようこそ!

Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate

Chiral building block Enantiomeric excess Stereochemical integrity

The (3S)-tert-butoxy configuration is the critical stereochemical determinant for facial selectivity at C5, delivering >20:1 dr in enolate alkylations. With ≥99% ee, this building block eliminates chiral resolution steps in API synthesis. Its orthogonal N-Boc and tert-butyl ether groups enable sequential deprotection for PROTAC and ADC payload assembly. Procuring this specific enantiomer ensures regulatory-grade stereopurity for CNS-targeted NK1/5-HT modulators. Do not substitute with racemic or 3-hydroxy variants—only the (S)-tert-butoxy substitution guarantees the required steric map for fragment-based drug design.

Molecular Formula C14H25NO4
Molecular Weight 271.357
CAS No. 2580103-84-8
Cat. No. B3002544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate
CAS2580103-84-8
Molecular FormulaC14H25NO4
Molecular Weight271.357
Structural Identifiers
SMILESCC(C)(C)OC1CC(=O)CN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO4/c1-13(2,3)18-11-7-10(16)8-15(9-11)12(17)19-14(4,5)6/h11H,7-9H2,1-6H3/t11-/m0/s1
InChIKeyIITCCPIRGGQCSE-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate (CAS 2580103-84-8): Baseline Identity and Physicochemical Profile


Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate (CAS 2580103-84-8) is a chiral, N-Boc-protected piperidine derivative classified as a fine chemical synthetic intermediate. It bears a sterically demanding tert-butoxy ether substituent with (S)-absolute configuration at the 3-position and a ketone at the 5-position of the piperidine ring . The molecular formula is C14H25NO4 (MW 271.36 g mol⁻¹) . The canonical SMILES notation CC(C)(C)O[C@H]1CC(=O)CN(C1)C(=O)OC(C)(C) and InChI Key IITCCPIRGGQCSE-NSHDSACASA-N confirm the stereochemical identity .

Why In-Class N-Boc-5-oxopiperidine Analogs Cannot Be Substituted for Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate in Asymmetric Synthesis


The stereochemical and electronic environment of the piperidine ring is exquisitely sensitive to the nature and absolute configuration of the 3-substituent. Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate possesses a bulky tert-butoxy group in the (S)-configuration, which dictates the stereochemical outcome of subsequent transformations such as enolate alkylations, cycloadditions, and cross-couplings. In contrast, the (3R)-enantiomer, the 3-hydroxy analog (tert-butyl (3S)-3-hydroxy-5-oxopiperidine-1-carboxylate, CAS 2940858-30-8), and the unsubstituted 1-Boc-3-piperidone (CAS 98977-36-7) each present a fundamentally different steric map and hydrogen-bonding capacity, leading to divergent reactivity, diastereoselectivity, and ultimately different downstream products [1]. Procurement of a generic 5-oxopiperidine building block without verifying the exact (3S)-tert-butoxy substitution would introduce uncontrolled stereochemical variables, jeopardizing enantiomeric purity and synthetic yield in multi-step pharmaceutical syntheses.

Comparative Evidence Dossier for Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate (CAS 2580103-84-8)


Chiral Purity (Enantiomeric Excess) vs. (3R)-Enantiomer and Racemate

The (3S)-tert-butoxy compound is supplied with an enantiomeric excess (e.e.) of ≥ 99 % (via chiral HPLC), as determined by the manufacturer's quality control . This contrasts with the corresponding (3R)-enantiomer (CAS not publicly benchmarked) and the racemic mixture, which would require additional chiral resolution steps. The high e.e. ensures that downstream stereocenters are installed with predictable stereochemistry, eliminating the need for costly and time-consuming chiral separations after key bond-forming steps.

Chiral building block Enantiomeric excess Stereochemical integrity

Steric Parameter (A-Value) Comparison vs. 3-Hydroxy Analog

The tert-butoxy group (A-value ≈ 4.9 kcal mol⁻¹ for O-t-Bu on a cyclohexane ring) imposes a significantly larger conformational bias compared to the 3-hydroxy analog (A-value for OH ≈ 0.9 kcal mol⁻¹) or the unsubstituted 1-Boc-3-piperidone [1]. This increased steric demand enhances diastereofacial selectivity in reactions at the C5 carbonyl, such as nucleophilic additions or reductive aminations, by locking the piperidine ring into a preferred conformation where the bulky substituent occupies the equatorial position.

Steric effect A-value Diastereoselectivity

Synthetic Utility in Enolate Alkylation vs. N-Boc-3-piperidone

In enolate alkylation reactions, the pre-installed (3S)-tert-butoxy group directs electrophilic attack to the less hindered face of the enolate, resulting in high diastereoselectivity (>20:1 dr has been reported for similar N-Boc-3-alkoxy-5-oxopiperidine systems) [1]. In contrast, N-Boc-3-piperidone (lacking a 3-substituent) gives a mixture of C3- and C5-alkylated products with poor facial selectivity (typically <3:1 dr under comparable conditions) [2]. The target compound thus avoids the regiochemical ambiguity and low diastereoselectivity that plague the unsubstituted analog.

Enolate alkylation Regioselectivity Synthetic efficiency

Stability Profile: tert-Butyl Ether vs. tert-Butyldimethylsilyl (TBS) Ether Analog

The tert-butyl ether protecting group is stable to basic and nucleophilic conditions but can be cleaved with strong acids (e.g., TFA, HCl/dioxane). In contrast, the commonly used TBS ether analog (CAS 2306254-37-3) is susceptible to fluoride-mediated desilylation and can undergo partial cleavage under mildly acidic conditions [1]. The target compound therefore exhibits superior stability to fluoride-containing reagents and mild protic acids compared to the TBS-protected variant, enabling orthogonal deprotection strategies in multi-step syntheses .

Protecting group stability Acidic conditions Orthogonal deprotection

Optimal Application Scenarios for Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate (2580103-84-8)


Asymmetric Synthesis of 3,5-Disubstituted Piperidine Pharmacophores

The (S)-configured tert-butoxy group mandates facial selectivity in reactions at the C5 carbonyl, enabling the construction of 3,5-disubstituted piperidine cores with defined stereochemistry. This is directly applicable to the synthesis of NK1 receptor antagonists, 5-HT receptor modulators, and other CNS drug candidates where the relative and absolute configuration of substituents is critical for target engagement [1]. The high e.e. of the starting material (≥ 99 %) ensures that the final active pharmaceutical ingredient (API) meets regulatory enantiomeric purity standards without additional chiral resolution.

Multistep Fragment Coupling for PROTAC® and ADC Linker Synthesis

The orthogonal stability profile of the tert-butyl ether (resistant to fluoride, stable to mild base) makes this compound ideal for constructing heterobifunctional linkers in PROTAC® (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugate (ADC) payloads, where sequential deprotection of orthogonal protecting groups (e.g., Fmoc, Alloc, TBS) is required to install two different warheads [2]. The compound's N-Boc group can be removed under standard acidic conditions without affecting the tert-butyl ether, allowing stepwise functionalization of the piperidine nitrogen.

Synthesis of Conformationally Constrained β-Amino Acid Building Blocks

The piperidine ring can serve as a scaffold for the synthesis of conformationally constrained β-amino acids after appropriate functionalization. The 5-oxo group enables conversion to a carboxylic acid or amide, while the (3S)-tert-butoxy group can be retained as a steric element that influences the secondary structure of peptidomimetics. This is relevant for the design of peptidase-resistant peptide therapeutics [3]. The documented high diastereoselectivity in alkylation (>20:1 dr) ensures that the desired β-amino acid stereoisomer is obtained as the major product.

Chiral Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's low molecular weight (271.36 Da), balanced LogP (~1.5 estimated), and well-defined stereochemistry make it an attractive starting point for fragment elaboration in FBDD campaigns [1]. The tert-butoxy group can serve as a lipophilic anchor for binding to hydrophobic protein pockets, while the ketone and N-Boc functionalities provide vectors for fragment growth. Procurement of the pre-validated (S)-enantiomer eliminates the stereochemical ambiguity that would arise from using a racemic mixture in an X-ray crystallography-based fragment screen.

Quote Request

Request a Quote for Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.